molecular formula C6H4N4O3 B2695143 4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid CAS No. 864872-01-5

4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Katalognummer: B2695143
CAS-Nummer: 864872-01-5
Molekulargewicht: 180.123
InChI-Schlüssel: BKRHQMHIXPQFQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the design of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . The exact synthesis process for “this compound” is not explicitly mentioned in the available resources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modification

The versatility of pyrazolo[3,4-d]pyrimidine derivatives in synthetic chemistry is well-documented. For instance, a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, was generated through Combes-type reactions, demonstrating the compound's utility in combinatorial chemistry and heterocyclization (D. Volochnyuk et al., 2010). Furthermore, the facile synthesis of pyrazolo[4,3-d]pyrimidines showcases the adaptability of these compounds in creating various structurally diverse molecules, indicating their importance in the development of new synthetic methodologies (N. R. Reddy et al., 2005).

Biological Activity and Potential Therapeutic Applications

The structural framework of pyrazolo[3,4-d]pyrimidine derivatives has been exploited for their biological activities, particularly in the development of potent inhibitors for various targets. For example, modifications to the pyrazolo[1,5-a]pyrimidine derivatives have led to the discovery of orally active angiotensin II receptor antagonists, highlighting the therapeutic potential of these compounds (T. Shiota et al., 1999). Similarly, pyrimido[1,6-a]benzimidazoles, related to the pyrazolo[3,4-d]pyrimidine structure, have been identified as a new class of DNA gyrase inhibitors, indicating their promise in antibacterial therapy (C. Hubschwerlen et al., 1992).

Electrochemical Studies

Electrochemical oxidation studies of related compounds, such as oxipurinol (a derivative of pyrazolo[3,4-d]pyrimidine), provide insights into their redox behavior and potential applications in electrochemical sensors or drug metabolism studies (G. Dryhurst, 1976).

Eigenschaften

IUPAC Name

4-oxo-2,5-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-5-2-3(6(12)13)9-10-4(2)7-1-8-5/h1H,(H,12,13)(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRHQMHIXPQFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=O)N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864872-01-5
Record name 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.